molecular formula C10H10N2O2 B11908819 1-amino-3,4-dihydroisoquinoline-3-carboxylic Acid CAS No. 758726-16-8

1-amino-3,4-dihydroisoquinoline-3-carboxylic Acid

Katalognummer: B11908819
CAS-Nummer: 758726-16-8
Molekulargewicht: 190.20 g/mol
InChI-Schlüssel: STBHRTRQOWKPNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-3,4-dihydroisoquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the class of isoquinolines. This compound is characterized by its unique structure, which includes an amino group and a carboxylic acid group attached to a dihydroisoquinoline ring. It has garnered significant interest in the fields of chemistry, biology, and medicine due to its potential therapeutic applications and unique chemical properties.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 1-Amino-3,4-Dihydroisochinolin-3-carbonsäure kann durch verschiedene Methoden synthetisiert werden. Eine effiziente Methode beinhaltet die palladiumkatalysierte intramolekulare C–H-Bindungs-Aminoimidoylierung von α-Benzyl-α-Isocyanoacetaten. Diese Reaktion verwendet O-Benzoylhydroxylamine als elektrophile Aminoquellen und verläuft unter redoxneutralen Bedingungen . Eine andere traditionelle Methode beinhaltet die nukleophile Substitution von leicht erhältlichen 3,4-Dihydroisochinolinen und die Bischler-Napieralski-Reaktion ausgehend von Harnstoff .

Industrielle Produktionsmethoden: Die industrielle Produktion von 1-Amino-3,4-Dihydroisochinolin-3-carbonsäure beinhaltet typischerweise die großtechnische Synthese unter Verwendung der oben genannten Methoden. Die palladiumkatalysierte Methode wird aufgrund ihrer Effizienz und Praktikabilität bevorzugt, da sie die Bildung des gewünschten Produkts in einem Schritt mit minimalen Nebenprodukten ermöglicht .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-Amino-3,4-Dihydroisochinolin-3-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann zu entsprechenden Chinolinderivaten oxidiert werden.

    Reduktion: Reduktionsreaktionen können die Verbindung in ihre vollständig gesättigten Analoga umwandeln.

    Substitution: Die Amino- und Carbonsäuregruppen können an Substitutionsreaktionen teilnehmen, die zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

    Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden unter basischen oder sauren Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden:

    Oxidation: Chinolinderivate.

    Reduktion: Vollständig gesättigte Isochinolin-Analoga.

    Substitution: Verschiedene substituierte Isochinolinderivate.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Anti-Cancer Properties
Research has shown that derivatives of 1-amino-3,4-dihydroisoquinoline-3-carboxylic acid exhibit promising anti-cancer properties. A study highlighted the anti-proliferative activity of these compounds against various human cancer cell lines, including prostate cancer, colorectal cancer, and leukemia. Notably, a compound identified as diethyl 6,8-dibenzyloxy-3,4-dihydroisoquinoline-3,3-dicarboxylate displayed significant activity against multiple cancer types with a high selectivity index towards cancer cells compared to normal cells .

Mechanism of Action
The mechanism involves the inhibition of leucine aminopeptidase (LAP), an enzyme implicated in cancer progression. In vitro studies demonstrated that these compounds could inhibit the G1/S transition in the cell cycle, thereby preventing tumor growth . The synthesis of these compounds often employs methods such as Bischler-Napieralski cyclization, which facilitates the formation of the isoquinoline structure essential for their biological activity .

Enzyme Inhibition

Leucine Aminopeptidase Inhibitors
this compound derivatives have been identified as effective inhibitors of leucine aminopeptidase. This enzyme plays a crucial role in various physiological processes and is associated with several diseases, including cancer and neurodegenerative disorders. In silico screening has revealed that these compounds can bind effectively to LAP, demonstrating potential for drug development aimed at conditions related to excessive LAP activity .

Other Enzyme Activities
Beyond LAP inhibition, these compounds have also been studied for their ability to inhibit other enzymes such as catechol O-methyltransferase and JNK3 kinase. This broad spectrum of enzyme inhibition suggests potential applications in treating metabolic disorders and neurodegenerative diseases .

Antioxidant Activity

Free Radical Scavenging
The antioxidant properties of this compound derivatives have been documented through various studies. These compounds exhibit significant free radical scavenging activity, which can protect cells from oxidative stress—a factor implicated in aging and various diseases .

Potential Applications in Neuroprotection
Given their antioxidant properties, these compounds may also serve as neuroprotective agents. Research indicates that they could play a role in mitigating oxidative damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Summary Table: Applications of this compound

Application AreaSpecific ActivityRelevant Studies
Cancer TreatmentAnti-proliferative against prostate and colorectal cancers
Enzyme InhibitionInhibits leucine aminopeptidase
Antioxidant ActivityFree radical scavenging
NeuroprotectionPotential protective effects against oxidative stress

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Amino-3,4-dihydroisoquinoline-3-carboxylic acid is unique due to its combination of an amino group and a carboxylic acid group on the dihydroisoquinoline ring. This structural feature contributes to its distinct chemical reactivity and potent enzyme inhibitory activity, making it a valuable compound for research and therapeutic applications .

Biologische Aktivität

1-amino-3,4-dihydroisoquinoline-3-carboxylic acid (AIQCA) is a compound with significant potential in pharmacological applications, particularly in cancer therapy and enzyme inhibition. This article reviews the biological activities associated with AIQCA, focusing on its mechanisms of action, synthesis of derivatives, and their therapeutic implications.

AIQCA exhibits a variety of biological activities primarily through its interactions with specific enzymes and pathways:

  • Leucine Aminopeptidase Inhibition : AIQCA and its derivatives have been identified as potent inhibitors of leucine aminopeptidase (LAP), an enzyme implicated in cancer cell proliferation and metastasis. Studies have shown that compounds containing the 3,4-dihydroisoquinoline moiety effectively inhibit LAP, suggesting their potential use in cancer treatment .
  • Antioxidant Activity : Research indicates that derivatives of AIQCA possess significant free-radical scavenging abilities. They have been tested against various radicals including DPPH· and ABTS·+, demonstrating their potential in oxidative-stress-related diseases .
  • Cell Cycle Regulation : AIQCA has been shown to influence cell cycle dynamics, particularly by inducing G1/S phase arrest in cancer cells. This action is crucial for preventing tumor progression and enhancing the efficacy of existing chemotherapeutic agents .

Synthesis and Derivatives

The synthesis of AIQCA derivatives has led to the discovery of compounds with enhanced biological activities:

Compound NameBiological ActivityReference
Diethyl 6,8-dibenzyloxy-3,4-dihydroisoquinoline-3,3-dicarboxylateSignificant LAP inhibition (IC50 = 16.5 µM), antiproliferative against various cancer cell lines
Novel derivativesAnti-proliferative against prostate cancer, colorectal cancer, and leukemia
3,4-Dihydroisoquinoline derivativesFree-radical scavenging activity and inhibition of DAAO, AChE, BuChE

These derivatives not only enhance the biological activity but also improve the selectivity towards cancer cells compared to normal cells.

Case Studies

Several studies highlight the effectiveness of AIQCA derivatives in preclinical settings:

  • Cancer Cell Lines : In vitro studies demonstrated that diethyl 6,8-dibenzyloxy-3,4-dihydroisoquinoline-3,3-dicarboxylate exhibited a high selectivity index against human cancer cell lines such as MCF-7 (breast cancer) and LNCaP (prostate cancer) while showing minimal toxicity to normal cells .
  • Oxidative Stress Models : Compounds derived from AIQCA were tested for their ability to mitigate oxidative stress in cellular models. The results indicated a significant reduction in oxidative damage markers when treated with these compounds .

Research Findings

Recent research has expanded on the pharmacological potential of AIQCA:

  • In Silico Studies : Computational analyses have predicted favorable pharmacokinetic properties for several derivatives of AIQCA, indicating good bioavailability and low toxicity profiles .
  • Enzyme Inhibition Profiles : Systematic testing revealed that many AIQCA derivatives effectively inhibit key enzymes involved in cancer progression and neurodegenerative diseases. For instance, some compounds showed moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating Alzheimer's disease .

Eigenschaften

CAS-Nummer

758726-16-8

Molekularformel

C10H10N2O2

Molekulargewicht

190.20 g/mol

IUPAC-Name

1-amino-3,4-dihydroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c11-9-7-4-2-1-3-6(7)5-8(12-9)10(13)14/h1-4,8H,5H2,(H2,11,12)(H,13,14)

InChI-Schlüssel

STBHRTRQOWKPNV-UHFFFAOYSA-N

Kanonische SMILES

C1C(N=C(C2=CC=CC=C21)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.